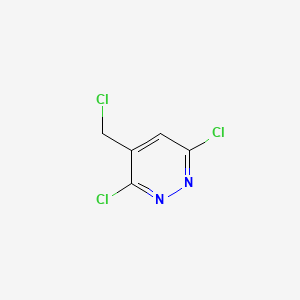

3,6-Dichloro-4-(chloromethyl)pyridazine

Description

Significance of Pyridazine (B1198779) Core Structures in Chemical Research

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.govwikipedia.org The unique physicochemical properties of the pyridazine core, such as its planarity, dipole moment, and hydrogen bonding capabilities, contribute to its significant role in molecular recognition and drug-target interactions. nih.govblumberginstitute.org

The arrangement of the two nitrogen atoms in the pyridazine ring influences its electronic properties, rendering it electron-deficient. This feature, combined with its capacity for π-π stacking interactions and robust hydrogen-bonding, makes it a valuable component in the design of biologically active molecules. nih.govresearchgate.net The pyridazine structure is found in a number of herbicides and several approved pharmaceutical agents, highlighting its broad utility. wikipedia.orgnih.gov Furthermore, pyridazine derivatives are explored for their potential as organic semiconductors and in optoelectronics, demonstrating the versatility of this heterocyclic system beyond the life sciences. liberty.edudntb.gov.ua

| Property | Significance in Chemical Research |

|---|---|

| Weak Basicity | Influences pharmacokinetic properties in drug design. nih.gov |

| High Dipole Moment | Enhances π-π stacking and dipole-dipole interactions, crucial for molecular recognition. nih.gov |

| Hydrogen Bonding Capacity | The two adjacent nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets. nih.govnih.gov |

| Aromaticity and Planarity | Provides a rigid scaffold for the spatial orientation of substituents. liberty.eduresearchgate.net |

Overview of Halogenated Pyridazines as Key Intermediates

Halogen atoms, particularly chlorine, serve as versatile functional groups in organic synthesis. Their incorporation into the pyridazine ring significantly enhances the synthetic utility of the resulting halogenated pyridazines. Chlorine atoms act as excellent leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of substituents onto the pyridazine core. jofamericanscience.orgwuxiapptec.com

Compounds such as 3,6-dichloropyridazine (B152260) are well-established and critical starting materials for the synthesis of a multitude of pyridazine derivatives. google.comchemicalbook.com The differential reactivity of the chlorine atoms, influenced by their position on the ring, can be exploited to achieve selective functionalization. This reactivity makes halogenated pyridazines powerful intermediates for creating libraries of compounds for drug discovery and agrochemical research. chemimpex.comguidechem.com The presence of halogens can also modulate the biological activity of the final molecule by altering its lipophilicity, metabolic stability, and binding affinity to target proteins. tutorchase.com

| Identifier | Value |

|---|---|

| Molecular Formula | C₅H₃Cl₃N₂ uni.lu |

| Molecular Weight | 197.45 g/mol |

| Structure | A pyridazine ring with chloro groups at positions 3 and 6, and a chloromethyl group at position 4. |

Scope and Research Objectives for this compound

This compound is a trifunctional building block that offers multiple sites for chemical modification. The research interest in this specific compound stems from the distinct reactivity of its three chlorine atoms. The two chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution, while the chlorine in the chloromethyl group is reactive towards nucleophilic aliphatic substitution.

This differential reactivity allows for a stepwise and controlled derivatization, making it a highly valuable intermediate for constructing complex molecular architectures. The primary research objectives for this compound include:

Exploiting Selective Reactivity: Investigating selective and sequential substitution reactions at the C3, C6, and the chloromethyl positions to synthesize novel, highly substituted pyridazine derivatives.

Synthesis of Bioactive Molecules: Utilizing this compound as a scaffold to build potential pharmaceutical and agrochemical agents. The pyridazine core is a known pharmacophore, and the chloromethyl group can be used to link the core to other functional moieties. For instance, related structures have been investigated as potential fungicides. doi.org

Development of Novel Synthetic Methodologies: Using the compound as a model substrate to develop new synthetic methods for the functionalization of polysubstituted heterocyclic systems.

The scope of research on this compound is broad, spanning from fundamental studies of its chemical reactivity to its application in the synthesis of functional molecules for various industries. Its unique combination of a privileged heterocyclic core and multiple reactive handles positions it as a significant tool for innovation in contemporary organic synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3Cl3N2 |

|---|---|

Molecular Weight |

197.45 g/mol |

IUPAC Name |

3,6-dichloro-4-(chloromethyl)pyridazine |

InChI |

InChI=1S/C5H3Cl3N2/c6-2-3-1-4(7)9-10-5(3)8/h1H,2H2 |

InChI Key |

DTEZLUVFUMIDDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Dichloro 4 Chloromethyl Pyridazine

Direct Halogenation Approaches for Pyridazine (B1198779) Derivatives

Direct halogenation is a cornerstone for producing the key intermediate, 3,6-dichloropyridazine (B152260), from hydroxylated precursors. Subsequent functionalization is then required to introduce the chloromethyl substituent.

The most common precursor for 3,6-dichloropyridazine is 3,6-dihydroxypyridazine, also known as maleic hydrazide. The conversion of the dihydroxy form to the dichloro derivative is a standard transformation in heterocyclic chemistry, typically achieved by treating it with strong chlorinating agents that can replace hydroxyl groups with chlorine atoms. Reagents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are frequently employed for this purpose. google.comgoogle.com

The reaction with phosphorus oxychloride, often carried out in a suitable solvent like chloroform (B151607) or neat, proceeds by heating the mixture to facilitate the substitution. google.com The use of phosphorus pentachloride is also an effective method, which involves heating the reagents together, followed by workup to isolate the product. google.com Another documented method utilizes N-chlorosuccinimide (NCS) in ethanol (B145695) and hydrochloric acid as a milder alternative to phosphorus-based reagents. google.com

Table 1: Comparative Analysis of Chlorination Methods for 3,6-Dihydroxypyridazine

| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Chloroform | 50 | 4 | 72.35 - 87.10 | google.com |

| Phosphorus oxychloride (POCl₃) | Ethanol | 0 | 10 | 71.67 | google.com |

| Phosphorus pentachloride (PCl₅) | None | 125 | 4 | 82 | google.com |

| N-Chlorosuccinimide (NCS) | Ethanol / HCl | 40 - 60 | 1 - 3 | Not specified | google.com |

Direct chloromethylation of the 3,6-dichloropyridazine ring at the 4-position is not a commonly reported single-step procedure. The introduction of the chloromethyl group is typically achieved through a two-step sequence involving an initial C-H functionalization to install an alkyl group, followed by halogenation of that side chain.

Homolytic alkylation provides a viable route to functionalize the electron-deficient pyridazine ring. tandfonline.com The synthesis of alkylated 3,6-dichloropyridazines can be accomplished using free radicals generated from the silver-catalyzed oxidative decarboxylation of carboxylic acids. For instance, reacting 3,6-dichloropyridazine with a carboxylic acid (R-COOH) in the presence of silver nitrate (B79036) and ammonium (B1175870) persulfate generates an alkyl radical (R•) that subsequently adds to the 4-position of the pyridazine ring. tandfonline.comprepchem.com To synthesize the target molecule, this would first involve the introduction of a methyl group using acetic acid.

The subsequent step is the chlorination of the newly introduced methyl group. This transformation can be achieved via standard free-radical halogenation conditions, such as using N-chlorosuccinimide (NCS) with a radical initiator like benzoyl peroxide or AIBN, or by using sulfuryl chloride (SO₂Cl₂). This type of reaction selectively chlorinates the alkyl side chain without affecting the aromatic ring. A related synthesis of 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)pyridazine involves the alkylation of 3,6-dichloropyridazine followed by selective chlorination of the side chain, demonstrating the feasibility of this sequential approach. doi.org

Advanced Synthetic Strategies for Pyridazine Scaffolds

Beyond the modification of existing pyridazine rings, advanced synthetic strategies focus on constructing the pyridazine core with desired substituents already incorporated or positioned for further modification. These methods offer alternative pathways to complex pyridazine derivatives.

Ring-forming reactions, or annulations, are powerful methods for building the pyridazine skeleton from acyclic precursors. These strategies allow for significant structural diversity.

The Diaza-Wittig reaction is a valuable tool for the synthesis of pyridazine derivatives. An organophosphorus-catalyzed version of this reaction has been developed for creating substituted pyridazines and phthalazines. This catalytic cycle typically begins with the reduction of a phospholene oxide catalyst by a silane (B1218182) reagent. The resulting phospholene reacts with a diazo compound to form a phosphazine intermediate. This intermediate then cyclizes and eliminates the phospholene oxide to generate the pyridazine ring. This method is noted for its ability to produce pyridazines bearing electron-withdrawing groups in good to excellent yields.

The Aza-Diels-Alder reaction, particularly the inverse-electron-demand variant, is a highly effective and regioselective method for constructing pyridazine rings. In a typical approach, an electron-deficient diene, such as a 1,2,3-triazine (B1214393) or a 3-monosubstituted s-tetrazine, reacts with an electron-rich dienophile, like a 1-propynylamine or a silyl (B83357) enol ether. This [4+2] cycloaddition is followed by the extrusion of a small molecule (e.g., N₂) to form the aromatic pyridazine ring. This strategy is lauded for its broad substrate scope, high yields, and often simple, metal-free reaction conditions, providing access to a wide array of substituted pyridazines.

Ring-Forming Reactions

Cyclization from 1,4-Dicarbonyl Precursors

The fundamental approach to constructing the pyridazine ring system often involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives, a variant of the Paal-Knorr synthesis. acs.orgchemtube3d.com This method provides a direct route to the six-membered diazine ring.

The synthesis begins with a suitable 1,4-dicarbonyl precursor which, upon reaction with hydrazine (H₂NNH₂), undergoes a double condensation reaction to form a dihydropyridazine (B8628806) intermediate. Subsequent oxidation of this intermediate yields the aromatic pyridazine ring. chemtube3d.com To achieve the specific substitution pattern of the target molecule's core, one would start with a substituted 1,4-dicarbonyl compound. The resulting pyridazine-3,6-diol (maleic hydrazide) can then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 3,6-dichloropyridazine. chemicalbook.comgoogle.com This dichlorinated pyridazine serves as a key intermediate for further functionalization.

Table 1: Key Reactions in Pyridazine Core Synthesis

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1. Cyclization | 1,4-Dicarbonyl Compound, Hydrazine | - | Dihydropyridazine | Formation of the heterocyclic ring |

| 2. Aromatization | Dihydropyridazine | Oxidizing Agent | Pyridazine | Creation of the aromatic system |

| 3. Chlorination | Pyridazine-3,6-diol | Phosphorus oxychloride (POCl₃) | 3,6-Dichloropyridazine | Introduction of chlorine atoms |

Functionalization of Pre-existing Pyridazine Rings

With the 3,6-dichloropyridazine core readily available, subsequent reactions focus on introducing the chloromethyl group at the C4 position. This requires highly selective chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used in the functionalization of heteroaromatic compounds, including dichloropyridazines. nobelprize.orglibretexts.org The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a prominent example. mdpi.com

In the context of unsymmetrically substituted 3,6-dichloropyridazines, the regioselectivity of the coupling is a critical consideration. Studies have shown that for 4-substituted-3,6-dichloropyridazines, the Suzuki-Miyaura coupling reaction predominantly occurs at the C6 position, which is distal to the substituent at C4. rsc.org However, the selectivity can be influenced by the nature of the substituent; for instance, basic amine groups at C4 can direct the reaction to the proximal C3 position. rsc.org The choice of palladium catalyst, ligands, and base is crucial for achieving high yields and desired regioselectivity. acs.orgresearchgate.net

Table 2: Regioselectivity in Suzuki-Miyaura Coupling of 4-Substituted-3,6-Dichloropyridazines

| 4-Position Substituent | Primary Coupling Position | Catalyst/Ligand System (Example) |

|---|---|---|

| Alkyl, Aryl, Alkoxy | C6 (Distal) | Pd(PPh₃)₄ |

| Primary/Secondary Amine | C3 (Proximal) | Pd(PPh₃)₄ |

Regioselective Halogenation Strategies for Pyridazines

Introducing the chloromethyl group onto the 3,6-dichloropyridazine ring requires precise control of regioselectivity. Direct chloromethylation is often challenging. A viable alternative involves the introduction of a methyl or a related alkyl group, followed by halogenation. For instance, the synthesis of a related compound, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)pyridazine, was achieved by first introducing a tert-butyl group at the 4-position of 3,6-dichloropyridazine via a radical alkylation reaction. doi.org This was followed by selective chlorination of the side chain. doi.org

General strategies for the regioselective halogenation of N-heterocycles often rely on the electronic properties of the ring and the directing effects of existing substituents. nih.gov For activated pyridines, the position of halogenation is strongly influenced by the nature and position of activating groups like amino or hydroxy substituents. researchgate.net In some cases, hypervalent iodine(III) reagents in aqueous media can facilitate clean and efficient regioselective halogenation at room temperature. nih.gov

Optimization of Reaction Conditions and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the optimization of reaction conditions to improve efficiency, reduce waste, and enhance safety. This includes the use of advanced technologies like microwave heating and the careful selection of solvents and catalysts.

Microwave-Enhanced Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve chemical yields. nih.govrsc.org Highly efficient protocols for the synthesis and functionalization of pyridazine architectures have been developed using this technology. semanticscholar.orglookchem.com Microwave enhancement has been successfully applied to key steps such as palladium-catalyzed Suzuki couplings and amination reactions on the pyridazine core, providing an economical and chemoselective route to diversified derivatives. nih.govrsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling on a Pyridazine Core

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate to Good | acs.org |

| Microwave Irradiation | 5-20 minutes | Good to Excellent | nih.govrsc.org |

Solvent Selection and Catalysis in Synthesis

The choice of solvent and catalyst is paramount in directing the outcome of synthetic transformations involving pyridazines. In palladium-catalyzed cross-coupling reactions, the solvent can influence catalyst stability, solubility of reagents, and even the reaction mechanism. For example, polar solvents like acetonitrile (B52724) can alter the selectivity of Suzuki-Miyaura reactions compared to less polar solvents like THF. rsc.org

The catalyst system, comprising a palladium source and a ligand, is the most critical factor in controlling regioselectivity. Different phosphine (B1218219) ligands can reverse the site-selectivity of coupling reactions on dihalopyridazines. acs.org For example, in the Suzuki coupling of 3,5-dichloropyridazines, the use of different ligands allowed for selective functionalization at either the C3 or the C5 position. acs.org This ligand-dependent control is a sophisticated strategy for synthesizing specific isomers. nih.gov The development of catalysts for aqueous-phase reactions, using surfactants like TPGS-750-M, also represents a significant advance towards more sustainable chemical processes. sigmaaldrich.com

Reactivity and Chemical Transformations of 3,6 Dichloro 4 Chloromethyl Pyridazine

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridazine (B1198779) ring, amplified by the presence of two chlorine atoms, renders 3,6-dichloro-4-(chloromethyl)pyridazine highly susceptible to nucleophilic attack. Nucleophilic substitution can occur at two primary locations: the benzylic carbon of the chloromethyl group and the carbon atoms of the pyridazine ring to which the chlorine atoms are attached.

Reactivity of the Chloromethyl Group Towards Diverse Nucleophiles (e.g., Amines, Alcohols)

The chloromethyl group at the 4-position of the pyridazine ring behaves as a reactive electrophilic site, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity is analogous to that of benzylic halides, where the chlorine atom is a good leaving group, and the adjacent aromatic ring can stabilize the transition state.

Reactions with amine nucleophiles, such as primary and secondary amines, proceed to afford the corresponding aminomethyl-pyridazine derivatives. Similarly, alkoxide nucleophiles, generated from alcohols, can displace the chloride to form ether linkages. The general scheme for these reactions involves the attack of the nucleophile on the methylene (B1212753) carbon, leading to the displacement of the chloride ion.

While specific studies on this compound are limited, the reactivity of similar structures, such as 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine, demonstrates the susceptibility of the chloromethyl group to nucleophilic attack. arkat-usa.org In this related system, the aliphatic chlorine is readily displaced by various nucleophiles. arkat-usa.org

Table 1: Representative Nucleophilic Substitution Reactions at the Chloromethyl Group

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| Primary Amine (R-NH₂) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3,6-Dichloro-4-(aminomethyl)pyridazine |

| Secondary Amine (R₂NH) | Base (e.g., Et₃N), Solvent (e.g., CH₃CN) | 3,6-Dichloro-4-(diaminomethyl)pyridazine |

| Alcohol (R-OH) | Base (e.g., NaH), Solvent (e.g., THF) | 3,6-Dichloro-4-(alkoxymethyl)pyridazine |

This table presents generalized reaction pathways based on the established reactivity of chloromethyl groups attached to electron-deficient heterocyclic systems.

Nucleophilic Aromatic Substitution on the Pyridazine Ring

The chlorine atoms attached to the pyridazine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring, coupled with the inductive effect of the chlorine atoms, activates the ring towards attack by nucleophiles.

The regioselectivity of SNAr on substituted dichloropyridazines is influenced by both electronic and steric factors. In 4-substituted 3,6-dichloropyridazines, the position of nucleophilic attack can be directed by the nature of the substituent at the 4-position. For instance, in the case of 4-amino-substituted 3,6-dichloropyridazines, Suzuki-Miyaura coupling, a type of nucleophilic substitution, is promoted at the C3 position, which is proximal to the amine group. rsc.org This suggests that the electronic nature of the C4 substituent plays a significant role in determining the reactivity of the adjacent chlorine atoms.

For this compound, the chloromethyl group is an electron-withdrawing group, which is expected to influence the electron distribution in the pyridazine ring and thus the regioselectivity of nucleophilic attack. While specific studies on this compound are not abundant, it is plausible that nucleophilic attack would preferentially occur at one of the chlorinated positions, with the precise location being a subject for empirical investigation.

Vicarious Nucleophilic Substitution (VNS) Pathways

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This reaction involves the substitution of a hydrogen atom by a nucleophile that carries a leaving group on the nucleophilic carbon.

In the context of pyridazine derivatives, VNS provides a route to introduce substituents at positions that are not activated towards traditional SNAr. For this compound, the most likely site for VNS would be the C5 position, which bears a hydrogen atom. The reaction would proceed via the attack of a carbanion, stabilized by an electron-withdrawing group and bearing a leaving group, at the C5 position. Subsequent base-induced elimination of the leaving group and a proton would lead to the substituted product.

Studies on the related 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine have shown that this molecule is susceptible to VNS, with carbanions attacking the available C-H bond on the pyridazine ring. arkat-usa.org This provides strong evidence that this compound would also be a viable substrate for VNS reactions, allowing for the introduction of a variety of functional groups at the C5 position.

Electrophilic and Radical Functionalization of the Pyridazine Core

While the electron-deficient nature of the pyridazine ring makes it more amenable to nucleophilic attack, functionalization via electrophilic and radical pathways is also possible, often requiring specific activation methods such as metalation.

Functionalization via Metalation/Alkylation

Directed ortho-metalation is a key strategy for the functionalization of C-H bonds in aromatic and heteroaromatic systems. In the case of 3,6-dichloropyridazine (B152260), metalation can be achieved using strong bases like lithium diisopropylamide (LDA), followed by quenching with an electrophile. researchgate.net This approach allows for the introduction of substituents at specific positions on the pyridazine ring.

For this compound, the presence of the chloromethyl group could potentially direct the metalation to the C5 position. The resulting organometallic intermediate could then be trapped with various electrophiles, such as alkyl halides, to introduce new alkyl groups onto the pyridazine core. While direct experimental evidence for the metalation of this compound is limited, the successful metalation of the parent 3,6-dichloropyridazine suggests that this would be a feasible strategy for its further functionalization. researchgate.net

Arylation Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful methods for the formation of carbon-carbon bonds and are widely used for the arylation of heteroaromatic halides. nih.govorganic-chemistry.org The chlorine atoms on the pyridazine ring of this compound can serve as handles for such transformations.

The regioselectivity of these cross-coupling reactions on dichloropyridazines can be influenced by the nature of the substituents on the ring and the choice of catalyst and reaction conditions. rsc.orgnih.gov For 4-substituted 3,6-dichloropyridazines, site-selective Suzuki-Miyaura coupling has been demonstrated, with the outcome depending on the electronic properties of the C4 substituent. rsc.org It is therefore anticipated that this compound could undergo selective mono- or di-arylation under appropriate palladium-catalyzed conditions, providing access to a range of arylated pyridazine derivatives.

Selective C-H Functionalization Strategies

Direct C-H functionalization is a powerful tool in modern organic synthesis for creating molecular complexity by converting typically inert C-H bonds into new functional groups. While studies focusing specifically on this compound are not extensively documented, research on the parent scaffold, 3,6-dichloropyridazine, provides significant insight into the potential for such transformations.

For instance, a radical-mediated C-H functionalization of 3,6-dichloropyridazine has been successfully demonstrated. This method utilizes primary alcohols, tert-butyl hydroperoxide (t-BuOOH), and titanium(III) chloride (TiCl₃) to introduce alkoxy groups onto the pyridazine ring. This transformation highlights the possibility of functionalizing the lone C-H bond at the C5 position of the this compound molecule. The strategy of C-H activation is increasingly applied in medicinal chemistry to rapidly construct and modify functional molecules, suggesting its potential utility for generating novel derivatives from this pyridazine core. guidechem.com

Elimination and Condensation Reactions

The chemical behavior of this compound is characterized by its participation in substitution reactions, which can be considered a form of condensation, rather than elimination reactions. The molecule presents three distinct electrophilic centers susceptible to nucleophilic attack: the chlorine atoms at positions C3 and C6 of the pyridazine ring, and the chlorine atom on the C4-methyl group.

The chloromethyl group (-CH₂Cl) is a particularly reactive site for Sₙ2-type reactions. Studies on analogous structures, such as 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine, confirm the high reactivity of the chloromethyl group towards various nucleophiles. arkat-usa.org Similarly, 1-chloromethyl-4,5-dichloropyridazin-6-one readily reacts with nucleophiles like sodium methoxide (B1231860) and sodium azide (B81097) at the chloromethyl position. researchgate.net This indicates that the chloromethyl group in this compound is an excellent handle for introducing a wide variety of substituents through condensation with nucleophiles.

Furthermore, the chlorine atoms at the C3 and C6 positions on the electron-deficient pyridazine ring are prone to nucleophilic aromatic substitution (SₙAr). The parent compound, 3,6-dichloropyridazine, is well-known to undergo substitution reactions where its chlorine atoms are displaced by various nucleophiles, including amines, hydrazides, and alkoxides. guidechem.comjofamericanscience.org This reactivity is expected to be preserved in the 4-(chloromethyl) derivative, allowing for sequential or selective functionalization at these positions.

| Reactant Type | Reactive Site | Nucleophile Examples | Reaction Type | Reference |

|---|---|---|---|---|

| Chloromethyl-heterocycle | -CH₂Cl group | Sodium methoxide, Sodium azide, Phenylsulfinate | Sₙ2 Substitution / Condensation | arkat-usa.orgresearchgate.net |

| 3,6-Dichloropyridazine | C3-Cl, C6-Cl | Acid hydrazides, Amines, Ammonium (B1175870) hydroxide | SₙAr Substitution / Condensation | jofamericanscience.org |

| Alkoxydichloropyridazines | Ring-Cl | Amines | SₙAr Substitution | rsc.org |

Coordination Chemistry and Metal Complexation Studies

The pyridazine scaffold, containing two adjacent nitrogen atoms, can act as a bidentate N,N'-ligand in coordination chemistry. The parent 3,6-dichloropyridazine is known to form coordination compounds with metal ions. guidechem.com The nitrogen atoms possess lone pairs of electrons that can coordinate to a metal center, forming a stable five-membered chelate ring.

The coordination ability of this compound is influenced by its substituent pattern. The three electron-withdrawing chlorine atoms significantly reduce the electron density of the pyridazine ring and decrease the basicity of the nitrogen lone pairs. This electronic effect would modulate the strength of the metal-ligand bond, making the molecule a weaker electron donor compared to unsubstituted pyridazine.

In addition to direct coordination, dichloropyridazines can undergo metalation followed by transmetalation to generate organometallic reagents, which are valuable intermediates in cross-coupling reactions. researchgate.net This demonstrates another facet of its interaction with metals, moving beyond simple coordination to covalent bond formation with a metal center.

Influence of Substituent Effects on Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are profoundly influenced by the interplay of its three chlorine substituents. These substituents exert strong electron-withdrawing inductive effects, which dictate the molecule's chemical behavior.

Electronic Effects and Nucleophilic Substitution: The primary consequence of the three chloro-substituents is the creation of a highly electron-deficient (electrophilic) pyridazine ring. This deficiency strongly activates the ring towards nucleophilic aromatic substitution (SₙAr), particularly at the carbon atoms bearing chlorine atoms (C3 and C6). Theoretical studies on related chlorodiazines correlate this enhanced reactivity with the energies and shapes of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), which can accept electrons from an incoming nucleophile. wuxiapptec.com

Regioselectivity: The molecule offers multiple sites for nucleophilic attack, and the preferred site is determined by a combination of electronic and steric factors.

Chloromethyl Group: The primary alkyl chloride of the chloromethyl group is highly susceptible to Sₙ2 reactions due to low steric hindrance and the stability of the leaving chloride ion.

Ring Chlorines (C3 and C6): These sites react via the SₙAr mechanism. The relative reactivity of C3 versus C6 can be influenced by the steric bulk of the adjacent chloromethyl group at C4, potentially making the C6 position more accessible to nucleophiles.

| Compound Name | C4-Substituent (R) | Expected Influence on Reactivity | Key Reactive Sites |

|---|---|---|---|

| 3,6-Dichloropyridazine | -H | Baseline reactivity for the dichloropyridazine core. | C3-Cl, C6-Cl (SₙAr); C4-H, C5-H (C-H Activation) |

| 3,6-Dichloro-4-methylpyridazine (B106839) | -CH₃ | Slightly electron-donating (hyperconjugation), minor deactivation of the ring to nucleophiles compared to H. | C3-Cl, C6-Cl (SₙAr); Methyl group C-H bonds. |

| This compound | -CH₂Cl | Strongly electron-withdrawing (induction), activating the ring towards nucleophiles. Provides an additional electrophilic site. | -CH₂Cl (Sₙ2); C3-Cl, C6-Cl (SₙAr) |

3,6 Dichloro 4 Chloromethyl Pyridazine As a Versatile Synthetic Building Block

A Precursor in Heterocyclic Chemistry

The inherent reactivity of 3,6-dichloro-4-(chloromethyl)pyridazine makes it an invaluable starting material for the synthesis of a wide range of heterocyclic compounds. The differential reactivity of the chlorine atoms allows for selective functionalization, providing a strategic advantage in the design of novel molecular frameworks.

Synthesis of Novel Pyridazine (B1198779) Derivatives and Analogs

The presence of three reactive chlorine atoms in this compound offers multiple avenues for nucleophilic substitution, enabling the introduction of a variety of functional groups and the synthesis of novel pyridazine derivatives. The chloromethyl group is particularly susceptible to nucleophilic attack, allowing for the facile introduction of new substituents at the 4-position.

One notable application is in the synthesis of compounds like 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid, where the related 3,6-dichloro-4-methylpyridazine (B106839) serves as a precursor. While not a direct use of the chloromethyl derivative, this highlights the importance of the substituted dichloropyridazine core in building more complex heterocyclic systems. The reactivity of the chloromethyl group in this compound would similarly allow for the introduction of various side chains, leading to a broad spectrum of new pyridazine analogs with potentially interesting biological or material properties.

The parent compound, 3,6-dichloropyridazine (B152260), is a well-established starting material for a multitude of pyridazine derivatives through reactions with nucleophiles such as acid hydrazides, p-toluenesulfonylhydrazine, and anthranilic acid derivatives. The addition of the chloromethyl group at the 4-position provides an additional, highly reactive handle for further molecular elaboration.

Formation of Fused and Polycyclic Pyridazine Systems (e.g., Pyrido[3,4-c]pyridazines)

The strategic placement of reactive sites in this compound and its parent compound, 3,6-dichloropyridazine, makes them excellent precursors for the construction of fused and polycyclic heterocyclic systems. These complex structures are of significant interest in medicinal chemistry due to their often-favorable pharmacological profiles.

For instance, the synthesis of pyrido[3,4-c]pyridazines, a class of nitrogen-containing scaffolds with promise in medicinal chemistry, can be envisioned starting from appropriately functionalized dichloropyridazines. jofamericanscience.org Although direct examples starting from this compound are not extensively documented, the general synthetic strategies for this class of compounds often involve the cyclization of pyridazine precursors. jofamericanscience.org

A pertinent example, though not originating from the title compound, is the synthesis of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. This fused pyridazine system is synthesized from 3,6-dichloropyridazine via 3-chloro-6-hydrazinopyridazine, which is then reacted with chloroacetyl chloride. This demonstrates how the dichloropyridazine framework can be elaborated into more complex, fused ring systems. The presence of a chloromethyl group in the final product of this synthesis highlights the potential for this functional group to be carried through multi-step synthetic sequences or to be introduced as a key reactive handle.

Applications in the Construction of Complex Organic Molecules

Beyond its role in foundational heterocyclic synthesis, this compound is a valuable tool in the assembly of intricate organic molecules for a range of specialized applications, from pharmaceuticals to advanced materials.

Elaboration of Advanced Pharmaceutical Intermediates

The pyridazine core is a common motif in many biologically active compounds, and this compound serves as a key building block for the synthesis of advanced pharmaceutical intermediates. The ability to selectively functionalize the three chloro-positions allows for the fine-tuning of molecular properties to optimize therapeutic efficacy.

The parent compound, 3,6-dichloropyridazine, is recognized as a crucial intermediate in the synthesis of various therapeutic agents, including antimicrobials and antitumor agents. The introduction of a chloromethyl group at the 4-position provides an additional point of diversification for the development of new drug candidates. The high reactivity of the chloromethyl group allows for its conversion into a wide array of other functional groups, which can be essential for interacting with biological targets.

Utility in Agrochemical and Specialty Chemical Synthesis

In the field of agrochemicals, pyridazine derivatives have found application as herbicides and fungicides. chemimpex.com The synthesis of 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)pyridazine, a systemic plant fungicide, from 3,6-dichloropyridazine underscores the importance of this chemical class in crop protection. chemimpex.com The synthesis involves the introduction of a substituted alkyl side chain at the 4-position, followed by chlorination. This suggests a potential pathway where this compound could be a key intermediate, with the chloromethyl group serving as a precursor to more complex side chains.

The versatility of the dichloropyridazine core, as seen in the synthesis of various agrochemicals, points to the potential of this compound as a valuable intermediate in this sector. The ability to introduce diverse functionality through the reactive chloromethyl group could lead to the discovery of new and more effective pesticides.

Development of Ligands and Functional Materials

The electron-deficient nature of the pyridazine ring, combined with the presence of multiple reactive sites, makes this compound an interesting candidate for the development of novel ligands and functional materials. The nitrogen atoms of the pyridazine ring can act as coordination sites for metal ions, while the chlorine atoms and the chloromethyl group can be substituted to introduce other functionalities that can influence the electronic properties and structural characteristics of the resulting materials.

While specific examples of this compound being used in the development of ligands and functional materials are not widely reported, the general utility of halogenated heterocycles in these areas is well-established. The ability to create extended conjugated systems or to attach the pyridazine core to polymer backbones through the reactive chloromethyl group opens up possibilities for the design of new materials with interesting optical, electronic, or catalytic properties.

Strategic Role in Medicinal Chemistry Research (Synthetic Aspects)

The pyridazine core is a significant scaffold in medicinal chemistry, and its halogenated derivatives serve as exceptionally versatile precursors for the synthesis of diverse compound libraries. The strategic placement of multiple reactive sites on a single molecular framework allows for controlled, stepwise modifications, which is essential for systematic drug discovery efforts.

Scaffold Derivatization for Structure-Activity Relationship Studies (Synthetic Methodologies)

This compound is a prime example of a multifunctional building block designed for efficient scaffold derivatization. Its utility in constructing compound libraries for Structure-Activity Relationship (SAR) studies stems from the differential reactivity of its three chlorine atoms. The chloro-substituents at the C3 and C6 positions of the pyridazine ring are susceptible to nucleophilic aromatic substitution (SNAr), while the chlorine in the C4-chloromethyl group (-CH2Cl) undergoes nucleophilic substitution, typically via an SN2 mechanism. This orthogonal reactivity allows for selective and sequential introduction of various substituents, enabling a thorough exploration of the chemical space around the pyridazine core.

The general strategy involves a stepwise displacement of the chlorine atoms with a wide array of nucleophiles, such as amines, alcohols, thiols, and carbanions. This systematic modification at three distinct points on the scaffold (C3, C6, and the exocyclic methylene (B1212753) group) allows medicinal chemists to probe the influence of steric and electronic properties of the substituents on biological activity.

For instance, in the development of novel anticancer agents targeting cyclin-dependent kinase 2 (CDK2), a library of 3,6-disubstituted pyridazines was synthesized to establish a clear SAR. nih.gov Although not starting from the exact title compound, the synthetic logic is directly applicable. The synthesis typically begins with the more reactive C6 position, followed by substitution at the C3 position. The presence of the additional chloromethyl group in this compound offers a third vector for diversification.

A hypothetical, yet chemically sound, derivatization sequence could proceed as follows:

Selective Substitution at C6: Reaction with a primary or secondary amine under basic conditions would likely lead to the preferential substitution of the C6-chloro group.

Substitution at C3: The remaining C3-chloro group could then be displaced by a different nucleophile, often requiring more forcing conditions (e.g., higher temperature or stronger base).

Modification of the Chloromethyl Group: Finally, the C4-chloromethyl group can be functionalized by reaction with a suitable nucleophile, such as a phenol (B47542) or another amine, to complete the trisubstituted scaffold.

This stepwise approach enables the generation of a large matrix of compounds from a single starting material, where each compound has a unique combination of substituents at the three positions. By screening this library for biological activity, researchers can systematically decipher the structural requirements for optimal potency, selectivity, and pharmacokinetic properties.

The table below illustrates the potential for diversification using this scaffold.

Table 1: Illustrative Derivatization Strategies for SAR Studies

| Reactive Site | Reaction Type | Example Nucleophiles | Resulting Substructure | SAR Question Addressed |

|---|---|---|---|---|

| C6-Cl | SNAr | Morpholine, Piperazine, Aniline | -N(CH2CH2)2O, -NH-Ph | Impact of heterocyclic rings or aromatic substituents on potency. |

| C3-Cl | SNAr | Ethanolamine, Benzylamine | -NHCH2CH2OH, -NHCH2Ph | Role of hydrogen bond donors/acceptors and steric bulk. |

| C4-CH2Cl | SN2 | Phenol, Sodium thiophenolate | -CH2OPh, -CH2SPh | Influence of a flexible linker to an additional aromatic moiety. |

By systematically varying the building blocks used in each step, this methodology facilitates a comprehensive exploration of the SAR, guiding the optimization of lead compounds into clinical candidates. The chlorinated pyridazine framework is thus an invaluable tool in medicinal chemistry for enhancing the efficiency of the drug discovery process. chemimpex.com

Advanced Research Methodologies and Theoretical Investigations

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool for exploring the properties of 3,6-Dichloro-4-(chloromethyl)pyridazine at the molecular level. Through sophisticated modeling and simulations, researchers can predict its behavior and guide experimental work.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of pyridazine (B1198779) derivatives. researchgate.net For compounds like this compound, methods such as DFT with the B3LYP functional and a 6-31G(d,p) basis set can be employed to calculate molecular geometry and vibrational frequencies. researchgate.net

These calculations reveal key aspects of the molecule's electronic landscape. For instance, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify regions susceptible to electrophilic or nucleophilic attack. In related dichloropyridazine structures, the most negative regions, indicating sites for potential electrophilic interaction, are often located on the nitrogen and oxygen atoms of the pyridazine ring. researchgate.net Such analyses are vital for predicting how this compound will interact with other reagents.

Interactive Table: Predicted Electronic Properties of a Dichloropyridazine Analog Note: Data is illustrative of typical quantum chemical calculation outputs for related structures.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~2.5 D | Indicates molecular polarity and influences intermolecular forces. |

| HOMO Energy | -7.0 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. |

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For pyridazine derivatives, MD simulations can model their interactions with other molecules, solvents, or biological targets. researchgate.net For example, MD simulations have been used to investigate the aggregation tendencies of pharmacologically active substances and their interactions with carrier molecules like carbon nanotubes. researchgate.net

In the context of this compound, MD simulations could be used to understand its behavior in solution, predict its conformational flexibility, and model its approach to a reaction partner. These simulations provide a temporal dimension to molecular interactions, which is essential for understanding reaction kinetics and mechanisms. researchgate.net Recent studies on other heterocyclic compounds have successfully used MD simulations to analyze the stability of protein-ligand complexes, providing insights into their binding modes. mdpi.com

Prediction of Reaction Mechanisms and Regioselectivity

The substitution pattern of this compound, with chlorine atoms at positions 3 and 6 and a chloromethyl group at position 4, makes the prediction of reaction mechanisms and regioselectivity a key area of investigation. The reactivity of polychloropyridazines is influenced by both electronic effects and steric hindrance. rsc.org

Computational methods can predict the most likely sites for nucleophilic substitution. For instance, nucleophilic substitution reactions on halogenated pyridines can proceed through different mechanisms, including addition-elimination or elimination-addition pathways. wur.nl Theoretical calculations can help determine the activation energies for these different pathways, thereby predicting the regioselectivity of a given reaction. The chloromethyl group adds another layer of complexity, as it can also participate in reactions, such as further chlorination.

Spectroscopic and Diffraction Techniques for Mechanistic Elucidation and Structural Confirmation

Spectroscopic techniques are indispensable for the structural confirmation of this compound and for monitoring the progress of its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Characterization

NMR spectroscopy is a primary tool for the characterization of organic molecules. For pyridazine derivatives, both ¹H and ¹³C NMR provide detailed information about the molecular structure. jocpr.com In a related compound, 3,6-dichloro-4-methylpyridazine (B106839), the proton NMR spectrum shows a singlet for the hydrogen on the pyridazine ring and another for the methyl protons. nih.gov For this compound, the spectrum would be expected to show a singlet for the ring proton and a singlet for the chloromethyl protons.

NMR is also crucial for monitoring reactions. For example, in the synthesis of related imidazo[1,2-b]pyridazine derivatives, ¹H NMR is used to confirm the structure of the products by observing the chemical shifts and coupling constants of the protons. mdpi.com The tautomerism of pyridazinone analogs has also been studied in detail using ¹H, ¹³C, and ¹⁵N NMR spectroscopy. mdpi.com

Interactive Table: Expected ¹H NMR Chemical Shifts for this compound Note: Values are estimations based on similar structures.

| Proton | Expected Chemical Shift (ppm, in CDCl₃) | Multiplicity |

|---|---|---|

| Ring H (at C5) | ~7.5 | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the presence of three chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which is a definitive indicator of its presence. The NIST WebBook reports the molecular weight of a related compound, 3,6-dichloro-4-methylpyridazine, as 163.005 g/mol . nist.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For chlorinated heterocyclic compounds, common fragmentation pathways include the loss of chlorine atoms and cleavage of the ring. Analysis of these fragments helps to confirm the structure of the parent molecule and identify unknown products in a reaction mixture. Mass spectrometry is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and confirm the mass of synthesized compounds. jocpr.com

X-ray Diffraction for Solid-State Structural Determination

As of the current body of scientific literature, detailed crystallographic data for this compound obtained through single-crystal X-ray diffraction has not been reported. Consequently, specific parameters such as crystal system, space group, unit cell dimensions, and bond lengths/angles for the solid-state structure of this specific compound are not available.

While structural information exists for related pyridazine derivatives, these data cannot be directly extrapolated to confirm the precise solid-state conformation and intermolecular interactions of the title compound due to the distinct electronic and steric influence of the 4-(chloromethyl) substituent.

Infrared (IR) Spectroscopy in Functional Group Analysis

Specific Infrared (IR) spectroscopic data for this compound is not available in public spectral databases. However, a theoretical analysis based on characteristic group frequencies allows for the prediction of its principal absorption bands.

Key expected vibrational modes would include:

C-H stretching from the chloromethyl group and the aromatic ring.

C=N and C=C stretching vibrations characteristic of the pyridazine ring.

C-Cl stretching vibrations for the two chlorine atoms on the pyridazine ring and the chlorine on the methyl group. The C-Cl bond of the chloromethyl group is expected to have a characteristic absorption frequency that distinguishes it from the C-Cl bonds directly attached to the aromatic ring.

CH₂ bending (scissoring) vibrations from the chloromethyl group.

A data table of predicted IR absorption ranges is presented below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (-CH₂Cl) | 3000-2850 | Stretching |

| C=N / C=C (ring) | 1600-1400 | Stretching |

| -CH₂- | 1485-1445 | Bending (Scissoring) |

| C-Cl (Aromatic) | 1100-800 | Stretching |

| C-Cl (Aliphatic) | 800-600 | Stretching |

This table is predictive and awaits experimental verification.

Kinetic and Mechanistic Studies of this compound Reactions

Detailed kinetic and mechanistic studies focusing specifically on the reactions of this compound have not been published. Research on pyridazine chemistry often involves nucleophilic substitution reactions where the chlorine atoms on the ring are displaced. The presence of the additional reactive site—the chloromethyl group—introduces competitive reaction pathways.

Mechanistically, reactions could proceed via:

Nucleophilic Aromatic Substitution (SNAr): Attack at the C-3 or C-6 positions of the pyridazine ring, displacing the chloride ions. The rate would be influenced by the nature of the nucleophile and the electronic effects of the substituents.

Nucleophilic Aliphatic Substitution (SN2): Attack at the benzylic-like carbon of the chloromethyl group, displacing its chloride ion. This pathway is typically favored by softer nucleophiles under milder conditions compared to SNAr.

Kinetic studies would be essential to determine the rate constants for these competing pathways under various conditions (e.g., temperature, solvent, nucleophile concentration) and to elucidate the precise reaction mechanisms.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The future of synthesizing 3,6-dichloro-4-(chloromethyl)pyridazine and its analogs is geared towards improving efficiency, sustainability, and molecular diversity. Current research trends suggest a shift away from harsh, multi-step procedures towards more elegant and streamlined methodologies.

Future synthetic explorations are likely to focus on:

C-H Functionalization: Direct functionalization of the pyridazine (B1198779) C-H bond represents a highly atom-economical strategy. While challenging on the electron-deficient pyridazine ring, future research will likely target the development of novel catalytic systems (e.g., palladium, ruthenium, or iridium-based) to enable the direct introduction of various functional groups, bypassing the need for pre-functionalized starting materials.

Skeletal Editing: A groundbreaking future avenue involves the transformation of more readily available heterocyclic scaffolds, such as pyridines, directly into pyridazines. ovid.com This "skeletal editing" approach, involving a direct carbon-to-nitrogen atom replacement, could revolutionize the synthesis of complex pyridazines by leveraging the well-established chemistry of other heterocycles. ovid.com

Biocatalysis and Green Chemistry: The use of enzymes to catalyze specific steps in the synthesis could lead to milder reaction conditions, higher selectivity, and a reduced environmental footprint. Additionally, exploring greener solvents and renewable starting materials will be a key focus.

| Synthetic Strategy | Potential Advantage | Research Focus |

| One-Pot Synthesis | Increased efficiency, reduced waste | Design of cascade reactions from simple acyclic precursors. |

| Direct C-H Functionalization | High atom economy, simplified synthesis | Development of selective catalysts for the electron-deficient pyridazine core. |

| Skeletal Editing | Access to novel derivatives, leverages existing chemistry | Photoinitiated or catalyst-mediated ring expansion/rearrangement of pyridines. ovid.com |

| Biocatalysis | High selectivity, mild conditions, sustainability | Identification and engineering of enzymes for key transformation steps. |

Rational Design of Derivatives for Specific Chemical Transformations

The three chlorine atoms of this compound provide a powerful platform for the rational design of new molecules. Each chlorine atom exhibits differential reactivity, allowing for selective and stepwise functionalization. The chloromethyl group is highly susceptible to nucleophilic substitution, while the C3 and C6 chlorine atoms can be targeted by nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. uni-muenchen.de

Future research will focus on leveraging this reactivity for:

Medicinal Chemistry: Pyridazine derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties. acs.orgscirp.orgnih.gov The rational design of new derivatives will involve using the this compound scaffold to position pharmacophoric groups in specific spatial orientations to optimize interactions with biological targets like kinases or receptors. acs.org The pyridazine ring itself is often used as a bioisosteric replacement for a phenyl group to improve properties like solubility and metabolic stability. nih.gov

Materials Science: The electron-deficient nature of the pyridazine ring makes it an interesting component for organic electronic materials. liberty.edu Derivatives can be designed to create "push-pull" systems, where the pyridazine acts as the electron-accepting (pull) unit, and various electron-donating groups are introduced via cross-coupling reactions. nih.govresearchgate.net Such molecules are being investigated for applications in nonlinear optics and organic semiconductors. liberty.edunih.gov

Agrochemicals: The pyridazine scaffold is present in various herbicides and fungicides. Future design will focus on creating novel derivatives with enhanced potency, selectivity, and improved environmental profiles.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the functionalization of this compound is crucial for developing more selective and efficient synthetic methods. While general mechanisms for nucleophilic aromatic substitution and cross-coupling are known, the interplay of the three chloro-substituents and the pyridazine nitrogen atoms creates a complex electronic environment that warrants detailed investigation.

Emerging research avenues in this area include:

In-Situ Spectroscopy: Utilizing techniques like ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) to monitor reaction kinetics and identify transient intermediates in real-time. This can provide crucial insights into reaction pathways and help optimize conditions to favor desired products.

Isotopic Labeling Studies: Employing isotopically labeled (e.g., ¹³C, ¹⁵N) versions of this compound to trace the fate of specific atoms throughout a reaction sequence. This is a powerful tool for unequivocally determining reaction mechanisms, particularly in complex rearrangements or cyclization reactions. mdpi.com

Kinetic Analysis: Performing detailed kinetic studies to determine the rate laws and activation parameters for the substitution reactions at the C3, C6, and chloromethyl positions. This data is essential for quantitatively understanding the relative reactivity of each site and for designing highly selective sequential functionalization strategies.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch chemistry to continuous flow and automated synthesis platforms offers significant advantages in terms of safety, scalability, and efficiency. These modern techniques are poised to accelerate the exploration of this compound chemistry.

Key future directions include:

Flow Chemistry Synthesis: Developing continuous flow processes for the synthesis and functionalization of pyridazines. mdpi.com Flow reactors offer superior control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. nih.gov This is particularly relevant for managing potentially exothermic nucleophilic substitution reactions on the pyridazine core.

Automated Synthesis Platforms: Utilizing robotic systems for the high-throughput synthesis of derivative libraries. researchgate.netnih.gov By combining this compound with a diverse set of building blocks in an automated fashion, researchers can rapidly generate large numbers of novel compounds for biological screening or materials testing. researchgate.net Cartridge-based systems that contain pre-packaged reagents for common transformations are making this technology more accessible. youtube.com

Integrated Discovery Systems: Combining automated synthesis with integrated purification (e.g., HPLC) and analytical (e.g., LC-MS, NMR) technologies. Such systems can autonomously synthesize, purify, and characterize novel derivatives, dramatically accelerating the drug discovery and materials development cycle. nih.gov

| Technology | Application to Pyridazine Chemistry | Expected Outcome |

| Flow Chemistry | Synthesis and functionalization of the pyridazine core | Improved safety, scalability, and reaction control. mdpi.com |

| Automated Synthesis | High-throughput synthesis of derivative libraries | Rapid generation of compounds for screening. researchgate.netresearchgate.net |

| Integrated Systems | Autonomous synthesis, purification, and analysis | Acceleration of discovery-optimization cycles. nih.gov |

Computational Design of Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a single experiment is performed. For a molecule like this compound, computational methods offer powerful ways to guide synthetic efforts.

Future research will increasingly rely on:

Density Functional Theory (DFT): Using DFT calculations to model the electronic structure of the molecule and its reaction intermediates. gsconlinepress.com This can be used to predict the regioselectivity of nucleophilic attacks or metal-catalyzed cross-couplings by calculating parameters such as atomic charges, frontier molecular orbital (HOMO/LUMO) energies, and reaction energy profiles. nih.goviau.iriiste.org

Molecular Docking and Dynamics: In drug design, computational docking can predict how derivatives of this compound might bind to a specific protein target. acs.org Molecular dynamics simulations can then be used to understand the stability of these interactions over time, providing insights for designing more potent and selective inhibitors. nih.gov

Machine Learning and AI: Leveraging large datasets from experimental results to train machine learning models. These models could predict the optimal reaction conditions (catalyst, solvent, temperature) for a desired transformation or predict the biological activity and toxicity of novel, un-synthesized derivatives, further accelerating the design-synthesis-test cycle. jocpr.com

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3,6-dichloro-4-(chloromethyl)pyridazine, and how do reaction conditions influence yield?

- Methodological Answer : Traditional synthesis involves nucleophilic substitution of 3,6-dichloropyridazine derivatives with chloromethylating agents under reflux in aprotic solvents like dichloromethane. Microwave-assisted synthesis (e.g., 80–120°C, 20–40 min) significantly reduces reaction time while maintaining yields >75% . Purification typically employs recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectral techniques:

- NMR : -NMR (CDCl) shows characteristic peaks for the pyridazine ring (δ 8.2–8.5 ppm) and chloromethyl group (δ 4.6–5.0 ppm).

- Mass Spectrometry : ESI-MS ([M+H] m/z ~197.0) and fragmentation patterns align with calculated isotopic distributions .

- IR Spectroscopy : C-Cl stretches appear at 650–750 cm, and aromatic C-N vibrations at 1500–1600 cm .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Ethanol-water mixtures (7:3 v/v) yield high-purity crystals due to moderate polarity. For heat-sensitive batches, slow evaporation in dichloromethane/hexane (1:2) at 4°C minimizes decomposition .

Advanced Research Questions

Q. How does the chloromethyl group influence regioselectivity in subsequent functionalization reactions?

- Methodological Answer : The chloromethyl group at position 4 directs electrophilic substitution to the 5-position of the pyridazine ring. For example, Suzuki-Miyaura coupling with arylboronic acids under Pd(OAc)/PPh catalysis (DMF, 80°C) achieves 85–90% selectivity for 5-aryl derivatives. Competing reactions at the 3- and 6-chloro positions require careful stoichiometric control (1:1.2 substrate:catalyst ratio) .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

- Methodological Answer : Common impurities include residual 3,6-dichloropyridazine and over-chlorinated byproducts. Use HPLC with a C18 column (acetonitrile/0.1% formic acid gradient, 1.0 mL/min) coupled with UV detection at 254 nm. Limit of detection (LOD) for impurities is ≤0.1% when using tandem MS (MRM mode) .

Q. How do solvent polarity and temperature affect the stability of this compound in storage?

- Methodological Answer : Stability studies show degradation <5% over 6 months when stored in anhydrous DMSO at -20°C. In polar protic solvents (e.g., methanol), hydrolysis of the chloromethyl group occurs within 72 hours at 25°C. Accelerated aging tests (40°C, 75% humidity) confirm degradation via SN2 mechanisms, mitigated by inert gas (N) purging .

Q. What strategies optimize the synthesis of pyridazine-based pharmacophores using this compound?

- Methodological Answer : Incorporate the chloromethyl group into PROTACs (PROteolysis-Targeting Chimeras) via EDC/NHS coupling to amine-terminated linkers. For kinase inhibitors, perform Pd-catalyzed cross-coupling with heteroaryl halides (e.g., pyridinyl, quinazolinyl) in THF/water (3:1) at 60°C, achieving yields >80% .

Data Contradictions and Resolution

- Microwave vs. Traditional Synthesis : reports higher yields (85%) for microwave-assisted methods, while traditional reflux () achieves 70–75%. The discrepancy may arise from uneven heating in conventional setups, favoring side reactions.

- Regioselectivity in Amine Reactions : observes preferential substitution at the 4-position with aliphatic amines, whereas notes 6-position selectivity with aromatic amines. Steric and electronic factors (amine nucleophilicity vs. pyridazine electron density) dictate site preference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.